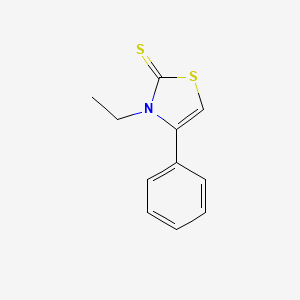

2(3H)-Thiazolethione, 3-ethyl-4-phenyl-

Description

Historical Context and Evolution of Research on Thiazolethione Derivatives

The history of thiazole (B1198619) chemistry dates back to the 19th century, with the pioneering work of Hantzsch and Hofmann laying the foundation for the synthesis of this heterocyclic ring. ambeed.com The Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides, remains a fundamental and widely utilized method for constructing the thiazole core. intertech24.pl Over the decades, research into thiazole derivatives has evolved significantly. Initially focused on fundamental synthesis and characterization, the field has expanded to explore the diverse reactivity and utility of these compounds. The introduction of various substituents at different positions of the thiazole ring has led to a vast library of derivatives with a wide spectrum of properties and applications.

Significance of Thiazolethiones in Advanced Chemical and Biomedical Research

Thiazolethiones, a specific class of thiazole derivatives characterized by a thione group (C=S), have garnered considerable attention due to their unique chemical properties and biological activities. The thiazole ring is a key structural motif in numerous natural products, such as vitamin B1 (thiamine), and in a variety of synthetic compounds with therapeutic applications. ambeed.comcloudfront.net Thiazole derivatives have been investigated for a broad range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. scribd.com The presence of the thione group in 2(3H)-thiazolethiones offers additional reaction sites and the potential for complexation with metal ions, making them valuable building blocks in organic synthesis and medicinal chemistry.

Current Research Frontiers and Emerging Paradigms for 2(3H)-Thiazolethiones

Current research on thiazolethiones and related thiazole derivatives is highly interdisciplinary. In medicinal chemistry, the focus is on designing and synthesizing novel derivatives with enhanced potency and selectivity for specific biological targets. The development of hybrid molecules, where a thiazolethione moiety is combined with other pharmacophores, is a promising strategy to create multifunctional drug candidates. intertech24.pl In materials science, thiazole-based compounds are being explored for their potential in developing organic semiconductors and fluorescent materials. The ability of the thione group to act as a ligand for metal ions is also being exploited in the development of new catalysts and coordination polymers.

Identification of Key Research Gaps and Future Investigative Directions

Despite the extensive research on the broader family of thiazolethiones, a significant research gap exists for the specific compound 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- . A comprehensive literature search reveals a lack of published studies detailing its:

Synthesis and Characterization: While general methods for thiazole synthesis are well-established, specific, optimized protocols for the preparation of 3-ethyl-4-phenyl-2(3H)-thiazolethione are not readily available in the scientific literature. Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and crystallographic analysis are crucial for its unambiguous characterization and are currently unreported.

Chemical Reactivity: The reactivity of the thione group and the thiazole ring in this specific compound remains unexplored. Studies on its alkylation, oxidation, and participation in cycloaddition reactions would provide valuable insights into its chemical behavior and potential for further synthetic transformations.

Biological Activity: There are no published reports on the biological evaluation of 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-. Screening for potential antimicrobial, anticancer, or enzyme inhibitory activities would be a logical first step to uncover its therapeutic potential.

Applications in Materials Science and Coordination Chemistry: The potential of this compound as a building block for functional materials or as a ligand in coordination chemistry has not been investigated.

The following table summarizes the key properties of the target compound, highlighting the current lack of available data.

| Property | Value | Source |

| Chemical Name | 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- | N/A |

| CAS Number | 55976-02-8 | N/A |

| Molecular Formula | C₁₁H₁₁NS₂ | N/A |

| Molecular Weight | 221.34 g/mol | N/A |

| Synthesis Method | Not reported in literature | N/A |

| Spectroscopic Data | Not reported in literature | N/A |

| Crystal Structure | Not reported in literature | N/A |

| Biological Activity | Not reported in literature | N/A |

Future research efforts should be directed towards filling these knowledge gaps. A systematic investigation into the synthesis, characterization, and reactivity of 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- is warranted. Furthermore, comprehensive screening of its biological activities and exploration of its potential in materials and coordination chemistry could unveil novel applications for this understudied molecule. The journey to unlock the full potential of this specific thiazolethione derivative has yet to begin, offering a fertile ground for future scientific inquiry.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-phenyl-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS2/c1-2-12-10(8-14-11(12)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHPVNNBZFFIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CSC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346607 | |

| Record name | 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55976-02-8 | |

| Record name | 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3h Thiazolethione, 3 Ethyl 4 Phenyl

Classical and Established Synthetic Routes for Thiazolethiones

Traditional methods for synthesizing the thiazolethione ring system have been well-established, providing reliable and versatile pathways to this heterocyclic core. These routes often involve cyclocondensation reactions that build the ring from acyclic precursors.

Cyclocondensation Reactions (e.g., Hantzsch Synthesis and Variants)

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, is a cornerstone reaction in thiazole chemistry, typically involving the condensation of an α-haloketone and a thioamide. While the classic Hantzsch reaction with thiourea (B124793) yields 2-aminothiazoles, specific variants can be employed to generate the 3-substituted-2(3H)-thiazolethione scaffold.

A plausible variant for synthesizing the core structure of 3-ethyl-4-phenyl-2(3H)-thiazolethione involves the reaction of an N-substituted thiourea with an α-haloketone. Specifically, N-ethylthiourea would react with 2-bromo-1-phenylethanone (α-bromoacetophenone). Under neutral conditions, this reaction typically leads to the formation of 2-(ethylamino)-4-phenylthiazole. However, by conducting the synthesis under acidic conditions, the regioselectivity of the cyclization can be altered. nih.gov The reaction proceeds through initial S-alkylation of the thiourea by the α-haloketone, followed by cyclization. Acidic conditions can favor the formation of a 3-ethyl-2-imino-4-phenyl-2,3-dihydrothiazole intermediate. This iminothiazole can then be subjected to hydrolysis, which converts the exocyclic imino group (=NH) into a thione group (C=S), yielding the final product, 3-ethyl-4-phenyl-2(3H)-thiazolethione.

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product |

| N-Ethylthiourea | 2-Bromo-1-phenylethanone | 3-Ethyl-2-imino-4-phenyl-2,3-dihydrothiazole | 3-Ethyl-4-phenyl-2(3H)-thiazolethione |

Reactions Involving Dithiocarbamates and α-Halocarbonyl Compounds

A highly effective and direct method for the synthesis of 3,4-disubstituted-2(3H)-thiazolethiones involves the reaction between a dithiocarbamate (B8719985) salt and an α-halocarbonyl compound. This approach offers a straightforward route to the target molecule, 3-ethyl-4-phenyl-2(3H)-thiazolethione.

The synthesis commences with the preparation of an appropriate dithiocarbamate salt. For the target molecule, ethylamine (B1201723) is reacted with carbon disulfide in the presence of a base, such as triethylamine, to form triethylammonium (B8662869) ethyl dithiocarbamate. This salt is then reacted directly with an α-haloketone. The reaction of triethylammonium ethyl dithiocarbamate with 2-bromo-1-phenylethanone in a suitable solvent like acetone (B3395972) at low temperatures leads to the formation of an intermediate. researchgate.net This intermediate undergoes a cyclocondensation reaction, often facilitated by dehydration with a strong acid, to yield the final 3-ethyl-4-phenyl-2(3H)-thiazolethione. researchgate.net A similar synthesis for a related compound, 4-(4-methylsulfonylphenyl)-3-phenyl-2(3H)-thiazole thione, reported a yield of 43% for the final cyclized product. researchgate.net

Reaction Scheme:

Formation of Dithiocarbamate: Ethylamine + Carbon Disulfide + Triethylamine → Triethylammonium ethyl dithiocarbamate

Cyclocondensation: Triethylammonium ethyl dithiocarbamate + 2-Bromo-1-phenylethanone → 3-Ethyl-4-phenyl-2(3H)-thiazolethione

| Dithiocarbamate Precursor | α-Halocarbonyl Compound | Base | Key Step |

| Ethylamine and Carbon Disulfide | 2-Bromo-1-phenylethanone | Triethylamine | Cyclocondensation |

S-Alkylation and Coupling Reaction Strategies

The exocyclic sulfur atom of the 2(3H)-thiazolethione ring is nucleophilic and can readily undergo S-alkylation. This reaction provides a pathway to a variety of 2-(alkylthio)thiazole derivatives, which are valuable intermediates for further chemical transformations.

The S-alkylation of 3-ethyl-4-phenyl-2(3H)-thiazolethione can be achieved by reacting it with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. The base deprotonates the thione, forming a thiolate anion, which then acts as a nucleophile to displace the halide from the alkylating agent. This results in the formation of a new C-S bond, yielding a 2-(alkylthio)-3-ethyl-4-phenylthiazolium salt. This reactivity is analogous to the S-alkylation observed in other thione-containing heterocyclic systems, such as 1,2,4-triazole-3-thiones. nuph.edu.ua

Once formed, the 2-(alkylthio)thiazole moiety can be a substrate for various palladium-catalyzed cross-coupling reactions. For instance, derivatives such as 2-(methylthio)thiazoles can potentially participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the 2-position, although this often requires specific catalytic systems and can be challenging. More commonly, the thiazole ring itself can be functionalized with a halogen (e.g., bromine) at the 5-position, which can then readily participate in Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce new aryl or heteroaryl substituents. rsc.orgresearchgate.net

| Reaction Type | Reagents | Product Class |

| S-Alkylation | 3-Ethyl-4-phenyl-2(3H)-thiazolethione, Alkyl Halide, Base | 2-(Alkylthio)-3-ethyl-4-phenylthiazolium salt |

| Suzuki-Miyaura Coupling | 5-Bromo-thiazole derivative, Arylboronic acid, Pd catalyst, Base | 5-Aryl-thiazole derivative |

Modern and Sustainable Synthesis Approaches

In line with the growing emphasis on environmentally responsible chemistry, modern synthetic strategies focus on reducing waste, minimizing energy consumption, and avoiding hazardous substances.

Green Chemistry Principles in Thiazolethione Synthesis

The principles of green chemistry can be applied to the synthesis of 3-ethyl-4-phenyl-2(3H)-thiazolethione to create more sustainable processes. nih.gov Key strategies include the use of alternative reaction media, energy sources, and catalytic systems.

One approach is the use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), to replace volatile and often toxic organic solvents. researchgate.net For instance, the reaction of dithiocarbamates with α-halocarbonyl compounds has been successfully performed in water, eliminating the need for organic solvents. researchgate.net Furthermore, the development of catalyst-free reaction conditions or the use of reusable heterogeneous catalysts, such as silica-supported acids, aligns with green chemistry principles. nih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org The synthesis of thiazole derivatives via Suzuki-Miyaura coupling has been demonstrated effectively in aqueous media under microwave irradiation, highlighting a greener path for derivatization. rsc.org

| Green Chemistry Principle | Application to Thiazolethione Synthesis | Benefit |

| Alternative Solvents | Use of water or PEG-400 instead of volatile organic solvents. researchgate.net | Reduced toxicity and environmental impact. |

| Energy Efficiency | Microwave-assisted reactions. rsc.org | Shorter reaction times, lower energy use. |

| Atom Economy | One-pot, multi-component reactions. | Fewer purification steps, reduced waste. |

| Catalysis | Use of reusable solid-supported catalysts. nih.gov | Ease of separation, catalyst recycling. |

Solvent-Free Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, represents a significant advancement in solvent-free synthesis. This technique is particularly attractive for its ability to reduce or eliminate the need for bulk solvents, leading to a dramatic decrease in waste.

A plausible mechanochemical route for the synthesis of 3-ethyl-4-phenyl-2(3H)-thiazolethione could be adapted from established protocols for other thiazoles. rsc.org For example, the one-pot reaction of an N-substituted thiourea, an α-haloketone, and a solid acid catalyst could be performed in a ball mill. The reactants—N-ethylthiourea, 2-bromo-1-phenylethanone, and a catalyst like silica (B1680970) triflate—would be milled together. rsc.org The mechanical force provides the energy for the reaction to proceed, often resulting in high yields in very short reaction times without any solvent. The product can then be isolated by a simple washing and filtration step, making the process highly efficient and environmentally friendly. rsc.org

| Technique | Reactants | Catalyst Example | Key Advantage |

| Ball-milling | N-Ethylthiourea, 2-Bromo-1-phenylethanone | Silica Triflate rsc.org | Solvent-free, rapid reaction, high yield. |

Microwave-Assisted Synthetic Protocols for Thiazolethiones

The advent of microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds, including thiazolethiones, by offering significant advantages over conventional heating methods. This technology facilitates shorter reaction times, enhanced product yields, improved purities, and simpler work-up procedures. While specific microwave-assisted protocols for 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- are not extensively detailed in dedicated literature, the synthesis of the core thiazole structure is well-documented using this approach, allowing for extrapolation to the target compound.

The Hantzsch thiazole synthesis and related methodologies are particularly amenable to microwave irradiation. For instance, the reaction of acetophenone (B1666503) with iodine and thiourea under microwave conditions for just 5 minutes, followed by a brief period of heating in water, can produce 2-amino-4-phenylthiazole (B127512) in a high yield of 92%. This demonstrates a dramatic reduction in reaction time from 12 hours (conventional heating) to a few minutes, with yields increasing from a 45-65% range to 70-92%. Similarly, domino alkylation-cyclization reactions to form 2-aminothiazoles have been successfully performed under microwave irradiation, affording the desired products in high yields within minutes.

The synthesis of the parent 3-ethyl-4-phenyl-2(3H)-thiazolethione would likely involve the reaction of an appropriate α-haloketone (e.g., 2-bromo-1-phenyl-1-ethanone) with an N-ethyl-substituted thiourea or dithiocarbamate. The application of microwave energy in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), would be expected to accelerate the cyclization process significantly. The benefits observed in the synthesis of analogous heterocyclic systems, such as triazolothiadiazoles and thiazole-substituted dibenzofurans, underscore the efficiency of this method.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazole Analogs

| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |

| Reaction Time | 12 hours | 5-15 minutes | |

| Product Yield | 45-65% | 70-92% | |

| Conditions | Reflux in solvent (e.g., Ethanol) | Sealed vessel, controlled wattage (e.g., 250-450W) | |

| Work-up | Often requires extensive purification | Simplified, cleaner product profile |

Derivatization and Functionalization Strategies

The 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- scaffold possesses multiple sites amenable to chemical modification, allowing for the generation of a diverse library of derivatives. Functionalization can be targeted at the thiazolethione ring itself or the appended 4-phenyl substituent.

N-Alkylation and O-Alkylation Reactions of Thiazolethiones

The thiazolethione core exists in tautomeric equilibrium between the thione (=S) and thiol (-SH) forms. This duality allows for selective alkylation at either the nitrogen (N-alkylation) or the exocyclic sulfur atom (S-alkylation, analogous to O-alkylation). The regioselectivity of the reaction is often dictated by the choice of base, solvent, and alkylating agent.

The 3-ethyl group in the title compound is the result of an N-alkylation reaction on a 4-phenyl-2(3H)-thiazolethione precursor. The synthesis of related (Z)-3-substituted-2-(2-substituted)-hydrazinylidene)-4-methyl-2,3-dihydrothiazoles confirms the feasibility of introducing alkyl groups at the N-3 position. For example, the reaction with an ethylating agent like ethyl iodide or diethyl sulfate, typically in the presence of a base, would yield the N-3 ethylated product.

Conversely, S-alkylation can be achieved to form 2-(alkylthio)thiazole derivatives. These reactions often proceed by generating the thiolate anion with a suitable base, which then acts as a nucleophile to attack an alkyl halide. The choice of a soft base may favor S-alkylation over N-alkylation. These S-alkylated derivatives are crucial intermediates in the synthesis of various biologically active molecules.

Table 2: Potential Alkylation Reactions of a 4-phenyl-2(3H)-thiazolethione Precursor

| Reaction Type | Alkylating Agent | Probable Conditions | Product Type |

| N-Alkylation | Ethyl iodide (CH₃CH₂I) | Strong base (e.g., NaH) in aprotic solvent (e.g., DMF) | 3-ethyl-4-phenyl-2(3H)-thiazolethione |

| S-Alkylation | Methyl iodide (CH₃I) | Mild base (e.g., K₂CO₃) in polar solvent (e.g., Acetone) | 2-(methylthio)-4-phenylthiazole |

| N-Alkylation | Benzyl bromide | Phase transfer catalysis (e.g., NaOH, TBAB) | 3-benzyl-4-phenyl-2(3H)-thiazolethione |

Substitution Patterns on the Phenyl and Thiazole Rings and their Synthetic Implications

Both the thiazole and the 4-phenyl rings can be functionalized, offering pathways to novel derivatives with tailored properties.

Thiazole Ring Substitution: The inherent electronic properties of the thiazole ring govern its reactivity towards substitution. Computational and experimental studies indicate that electrophilic substitution, such as nitration or halogenation, occurs preferentially at the C-5 position. In contrast, nucleophilic substitution is directed towards the C-2 position. Since the title compound is already substituted at positions 2, 3, and 4, the C-5 position remains the most likely site for further electrophilic modification.

Phenyl Ring Substitution: The 4-phenyl group can be readily modified using standard electrophilic aromatic substitution reactions. The thiazolethione moiety's electronic influence on the phenyl ring will direct incoming electrophiles. Reactions such as Friedel-Crafts alkylation or acylation, halogenation, and nitration can introduce a wide range of functional groups. For example, the synthesis of N,N'-bis-(4-(4-chloro-phenyl)-3-ethyl-3H-thiazol-2-ylidene)-benzene-1,4-diamine demonstrates that a chloro group can be present on the phenyl ring. However, it is important to consider the limitations of these reactions; for instance, Friedel-Crafts alkylation can be prone to carbocation rearrangements and polyalkylation.

**Table 3:

Advanced Spectroscopic and Structural Elucidation Studies of 2 3h Thiazolethiones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for determining the precise structure of organic compounds. For 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-, ¹H and ¹³C NMR, along with two-dimensional techniques, provide an unambiguous assignment of its atoms.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the 3-ethyl group, a characteristic triplet-quartet pattern is expected. In a related 3-ethyl-dihydrothiazole derivative, these signals appear at approximately 1.3 ppm (triplet, 3H) for the methyl protons and 3.9 ppm (quartet, 2H) for the methylene (B1212753) protons. rsc.org The five protons of the 4-phenyl group are anticipated to appear as a complex multiplet in the aromatic region, typically between 7.2 and 7.6 ppm. The lone proton on the thiazole (B1198619) ring (H-5) would present as a distinct singlet, with its chemical shift influenced by the adjacent sulfur atom and the phenyl group.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The thione carbon (C=S) is a key diagnostic signal, expected to be significantly deshielded and appear far downfield, often in the range of 180-200 ppm. The carbons of the ethyl group in a similar heterocyclic environment have been observed around 13 ppm (CH₃) and 31 ppm (CH₂). rsc.org The phenyl group carbons will produce a set of signals between 125 and 140 ppm, while the C4 and C5 carbons of the thiazole ring will have distinct shifts reflecting their position in the heterocyclic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-

| Atom Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

| Ethyl (-CH₂CH₃) | ~1.3 (t, 3H) | ~13 | Triplet for CH₃ due to coupling with CH₂. |

| Ethyl (-CH₂CH₃) | ~4.0 (q, 2H) | ~35 | Quartet for CH₂ due to coupling with CH₃. Shift is downfield due to adjacent nitrogen. |

| Phenyl (C₆H₅) | ~7.3 - 7.6 (m, 5H) | ~127-138 | Complex multiplet for aromatic protons. Multiple signals for aromatic carbons. |

| Thiazole H-5 | ~6.9 (s, 1H) | ~115 | Singlet, as there are no adjacent protons. |

| Thiazole C-4 | - | ~135 | Quaternary carbon attached to the phenyl group. |

| Thiazole C-2 (C=S) | - | ~190 | Thione carbon, highly deshielded. |

While one-dimensional NMR provides foundational data, 2D NMR experiments are essential for confirming the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would show a clear cross-peak between the methyl (~1.3 ppm) and methylene (~4.0 ppm) protons of the ethyl group, confirming their direct (³J) coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals of the ethyl, phenyl, and thiazole H-5 groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the connectivity across quaternary carbons. Key expected correlations include:

From the ethyl methylene protons (~4.0 ppm) to the C-2 (thione) and C-4 carbons of the thiazole ring.

From the thiazole H-5 proton (~6.9 ppm) to the C-4 and C-2 carbons.

From the ortho-protons of the phenyl group to the C-4 carbon of the thiazole ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity. It would show correlations between the ethyl methylene protons and the ortho-protons of the phenyl group, providing information about the molecule's preferred conformation.

The 3-ethyl-4-phenyl-thiazolethione structure possesses a potential chiral axis along the N-C bond connecting the thiazole nitrogen to the phenyl ring. researchgate.net Restricted rotation around this bond, due to steric hindrance between the ortho-hydrogens of the phenyl group and the substituents on the thiazole ring (specifically the C=S group), can lead to atropisomerism. rsc.org This phenomenon results in non-superimposable, slowly interconverting enantiomers.

Dynamic NMR (DNMR) is the ideal technique to investigate this conformational behavior. At sufficiently low temperatures, the rotation around the N-C(phenyl) bond would be slow on the NMR timescale. This would make the two ortho-protons (and the two meta-protons) of the phenyl ring chemically non-equivalent, leading to separate signals in the ¹H NMR spectrum. As the temperature is raised, the rate of rotation increases. At the coalescence temperature, the separate signals for the ortho-protons (and meta-protons) would broaden and merge into single, time-averaged peaks. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for this rotation can be calculated, quantifying the stereochemical stability of the atropisomers. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular bonds and their motions, providing a characteristic fingerprint for the compound.

The Infrared (IR) spectrum is expected to show several key absorption bands. Aliphatic C-H stretching vibrations for the ethyl group would appear just below 3000 cm⁻¹ (~2980-2870 cm⁻¹), while aromatic C-H stretches for the phenyl group would be found just above 3000 cm⁻¹ (~3100-3000 cm⁻¹). nih.gov In-ring C=C stretching vibrations of the phenyl group typically appear in the 1600-1450 cm⁻¹ region.

A crucial aspect of the spectrum is the identification of bands related to the thioamide moiety (-N-C=S). The C=S stretching vibration is known to be strongly coupled with other vibrations, particularly C-N stretching. In related thiazolidine-2-thiones, a strong band with substantial C=S stretching character is observed around 1060 cm⁻¹. niscpr.res.in Other bands with C-N stretching contributions are expected in the 1520-1350 cm⁻¹ range. niscpr.res.in Strong bands in the 800-690 cm⁻¹ region, arising from C-H out-of-plane bending, can help confirm the substitution pattern of the phenyl ring.

Raman spectroscopy provides complementary information. Symmetric vibrations, which are often weak in the IR spectrum, can be strong in the Raman spectrum. The symmetric "breathing" mode of the phenyl ring (around 1000 cm⁻¹) and the C=S stretching vibration are typically prominent, making Raman a valuable tool for identifying these features. rsc.org

Table 2: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-

| Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Phenyl and Thiazole C-H |

| Aliphatic C-H Stretch | 2980 - 2870 | Medium | Ethyl group |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Phenyl ring vibrations |

| Thioamide I (C-N stretch) | ~1520 | Medium | Coupled with other modes |

| Thioamide II (C=S stretch) | ~1350 - 1250 | Strong | Often coupled with N-H bending, but here primarily C-N and C=S character |

| Thioamide III (C=S stretch) | ~1100 - 1050 | Strong | Significant C=S stretching contribution. niscpr.res.in |

| Phenyl C-H oop bend | 770 - 730 and 710 - 690 | Strong | Characteristic of monosubstituted benzene |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns under electron impact (EI). The molecular ion peak (M⁺) for C₁₁H₁₁NS₂ would be observed at an m/z corresponding to its molecular weight (221.04 g/mol ).

The fragmentation of 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- is expected to follow logical pathways based on bond strengths and the stability of the resulting fragments. Common fragmentation pathways for related heterocyclic systems often involve the cleavage of bonds alpha to the heteroatoms. nih.gov

Key predicted fragmentation pathways include:

Loss of an ethyl radical: Cleavage of the N-C₂H₅ bond to lose a mass of 29 (•C₂H₅), resulting in a stable [M-29]⁺ fragment ion.

Loss of ethene: A rearrangement reaction involving hydrogen transfer from the ethyl group, followed by the elimination of a neutral ethene molecule (C₂H₄), would produce an [M-28]⁺ fragment.

Loss of the phenyl group: Cleavage of the C-C bond between the thiazole and phenyl rings can lead to the loss of a phenyl radical (•C₆H₅, mass 77), giving an [M-77]⁺ fragment, or the formation of a phenyl cation at m/z 77.

Ring fragmentation: The thiazolethione ring itself can fragment through various pathways, such as the loss of a thiocarbonyl group (CS) or other small neutral molecules.

Table 3: Predicted Key Mass Spectrometry Fragments for 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-

| m/z Value | Proposed Fragment | Formula of Loss |

| 221 | [M]⁺ | - |

| 193 | [M - C₂H₄]⁺ | Ethene |

| 192 | [M - C₂H₅]⁺ | Ethyl radical |

| 144 | [M - C₆H₅]⁺ | Phenyl radical |

| 77 | [C₆H₅]⁺ | - |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system, comprising the phenyl ring and the thiazolethione heterocycle, constitutes the primary chromophore.

The UV-Vis spectrum is expected to display intense absorption bands corresponding to π → π* transitions. Based on similar 4-phenylthiazole (B157171) structures, absorptions can be expected in two main regions. caymanchem.com A high-energy transition may occur around 230-250 nm, with a second, more intense band at a longer wavelength, likely in the 280-320 nm range, due to the extended conjugation of the system. Additionally, a weak, broad absorption band at a longer wavelength (>350 nm) may be observed, corresponding to the formally forbidden n → π* transition of the C=S group.

While not widely reported for this specific molecule, many aromatic thiazole derivatives exhibit photoluminescence (fluorescence). Upon excitation at one of its absorption maxima (e.g., ~300 nm), the compound would be expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). The emission properties, such as the quantum yield and lifetime, would be sensitive to the solvent polarity and molecular environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. mdpi.com It is an essential tool for studying paramagnetic centers, such as radicals, radical ions, and transition metal complexes. mdpi.com In the context of 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-, EPR spectroscopy would be employed to investigate the formation and structure of any radical species that may be generated under specific conditions, such as through oxidation, reduction, or irradiation.

While specific EPR studies on radicals of 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- are not extensively documented in publicly available literature, the technique is invaluable for such investigations. The EPR spectrum of a potential radical of this compound would provide key information. The g-factor, for instance, would help in identifying the nature of the radical, while the hyperfine coupling constants would reveal the interaction of the unpaired electron with surrounding magnetic nuclei (e.g., ¹⁴N, ¹H). This can elucidate the distribution of the spin density within the molecule, indicating the most likely location of the unpaired electron. For instance, in related sulfur-containing heterocyclic radicals, the spin density is often delocalized over the thiazole ring.

Theoretical studies can complement experimental EPR by predicting the g-factors and hyperfine coupling constants for proposed radical structures, aiding in the interpretation of experimental spectra. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

An XPS analysis of this compound would involve irradiating the sample with X-rays and measuring the kinetic energies of the emitted photoelectrons. The resulting spectrum would show peaks corresponding to the core-level electrons of the constituent elements: carbon (C 1s), nitrogen (N 1s), sulfur (S 2p), and oxygen (O 1s, if any surface oxidation has occurred).

High-resolution scans of these peaks would reveal the chemical environment of each element. For example, the S 2p spectrum would be of particular interest. The binding energy of the S 2p peak can distinguish between a thione (C=S) sulfur and a thiol (-SH) sulfur, or oxidized sulfur species like sulfoxides (S=O) or sulfones (O=S=O) on the surface. Similarly, the N 1s peak would provide information about the chemical state of the nitrogen atom within the thiazole ring. The C 1s spectrum could be deconvoluted to identify carbons in different environments, such as those in the phenyl ring, the ethyl group, and the thiazole ring.

Table 1: Expected XPS Core-Level Binding Energies for 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-

| Element | Core Level | Expected Binding Energy Range (eV) | Chemical State Information |

| C | 1s | 284.5 - 288.0 | C-C/C-H (phenyl, ethyl), C-N, C-S, C=S |

| N | 1s | 399.0 - 401.0 | N in thiazole ring |

| S | 2p | 162.0 - 165.0 | Thione (C=S) sulfur |

Note: The values in this table are illustrative and based on typical binding energies for similar organic compounds. Actual values would need to be determined experimentally.

Solid-State Structure Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This section discusses various aspects of the crystallographic analysis of 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that provides unambiguous structural information, including bond lengths, bond angles, and torsion angles. While the specific crystal structure of 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- is not publicly deposited, analysis of related structures provides a strong indication of its likely molecular geometry.

For example, the crystal structure of a related compound, 3-phenyl-1,4,2-dithiazole-5-thione, reveals a nearly planar heterocyclic ring. nih.gov It is expected that the thiazolethione ring in 3-ethyl-4-phenyl-2(3H)-thiazolethione would also be largely planar. The phenyl group at the 4-position would be twisted relative to the plane of the thiazolethione ring. The ethyl group at the 3-position would likely adopt a conformation that minimizes steric hindrance.

A hypothetical single-crystal X-ray diffraction experiment would yield a set of crystallographic data, as illustrated in the table below.

Table 2: Illustrative Crystallographic Data for a Thiazolethione Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) | 95.5 |

| Volume (ų) | 1050 |

| Z | 4 |

| R-factor | < 0.05 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Polymorphism and Tautomerism Investigations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. The existence of polymorphism in 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- is plausible and could be investigated by crystallizing the compound under various conditions. A study on a related 1,2,4-triazole-3-thione derivative demonstrated conformational polymorphism, where different crystal forms contained molecules with different conformations. mdpi.com

Tautomerism is a form of isomerism involving the migration of a proton. 2(3H)-Thiazolethione can theoretically exist in a thiol tautomeric form, 3-ethyl-4-phenyl-2-mercaptothiazole. X-ray crystallography can definitively determine which tautomer is present in the solid state. In similar thione-containing heterocycles, the thione tautomer is often found to be the more stable form in the crystalline state. mdpi.com

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)

The crystal packing of 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- would be governed by a variety of non-covalent interactions. While the molecule itself does not have strong hydrogen bond donors, weak C-H···S and C-H···π interactions are likely to be present.

Of significant importance would be π-π stacking interactions between the phenyl rings and/or the thiazolethione rings of adjacent molecules. rsc.org The geometry of these interactions (e.g., face-to-face, offset) would be a key feature of the crystal packing. The centroid-to-centroid distances between aromatic rings are a key parameter in quantifying these interactions, with typical distances in the range of 3.3 to 3.8 Å. nih.gov The presence of a sulfur atom in the thiazolethione ring can also lead to S···S interactions, which can influence the molecular packing. nih.gov

Table 3: Potential Intermolecular Interactions in the Crystal Structure of 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···S | C-H (phenyl, ethyl) | S (thione) | 2.7 - 3.0 |

| π-π stacking | Phenyl ring / Thiazolethione ring | Phenyl ring / Thiazolethione ring | 3.3 - 3.8 |

| S···S | S (thione) | S (thione) | 3.2 - 4.0 |

Note: This table presents potential interactions and typical distance ranges. The actual interactions would be determined from the crystal structure.

Rietveld Refinement Against Powder X-ray Diffraction Data

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. While single-crystal X-ray diffraction provides the most detailed structural information, it requires a suitable single crystal, which may be difficult to obtain. In such cases, the Rietveld refinement method can be used to extract detailed structural information from a PXRD pattern. researchgate.netthraceanzeolite.gr

If a polycrystalline sample of 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- is available, its PXRD pattern can be recorded. The Rietveld method involves fitting a calculated diffraction pattern to the experimental data. The calculated pattern is generated from a structural model, which includes parameters such as the crystal system, space group, atomic coordinates, and lattice parameters. researchgate.net By refining these parameters, it is possible to determine the crystal structure of the compound. This method is also highly effective for identifying different polymorphic forms in a bulk sample and quantifying their relative amounts. mpg.de

Mechanistic Investigations and Chemical Reactivity of 2 3h Thiazolethiones

Elucidation of Reaction Mechanisms in Thiazolethione Synthesis

The synthesis of the thiazolethione core is achieved through several established mechanistic pathways. A prominent method is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of α-haloketones with a thiourea (B124793) derivative. researchgate.netresearchgate.netnih.gov This reaction provides a versatile route to various substituted thiazoles.

Another significant strategy involves multicomponent reactions. One such approach utilizes primary amines, carbon disulfide, and α-halo ketones. organic-chemistry.orgorganic-chemistry.org In this process, isolating the intermediate dithiocarbamates can substantially improve the yield of the final thiazolethione product. organic-chemistry.orgorganic-chemistry.org A three-component reaction of chalcones, isothiocyanates, and elemental sulfur, catalyzed by a base, also offers a convenient route to producing thiazole-2-thiones in very good yields. organic-chemistry.org Furthermore, primary amines can react with carbon disulfide and sulfoxonium ylides to yield thiazolidine-2-thiones, which can be subsequently dehydrated in an acidic environment to form the desired thiazole-2-thiones. organic-chemistry.org These methods are generally catalyst-free, versatile, and tolerate a wide array of functional groups. organic-chemistry.org

For the specific synthesis of 4-phenyl thiazole derivatives, methods include the condensation of acetophenone (B1666503) with 4-phenyl-2-hydrazino thiazole. researchgate.net The reaction of ω-bromoacetophenone with appropriate thiosemicarbazide (B42300) precursors is also a documented route. researchgate.netresearchgate.net

Radical Chemistry of N-Alkoxythiazole-2(3H)-thiones as Alkoxyl Radical Precursors

N-Alkoxy derivatives of thiazole-2(3H)-thiones are valuable precursors for generating alkoxyl radicals. researchgate.netresearchgate.netresearchgate.net These radicals can be produced through either photochemical or microwave-induced reactions, making them useful reagents in various synthetic applications. researchgate.netresearchgate.net The generation of these oxygen-centered radicals from precursors like N-alkenoxy-4-(p-chlorophenyl)thiazole-2(3H)-thiones has been explored for reactions such as bromine cyclizations. researchgate.net

The formation of alkoxyl radicals from N-alkoxythiazole-2(3H)-thiones proceeds via the homolytic cleavage of the nitrogen-oxygen (N-O) bond. nih.gov Theoretical studies have been conducted to understand the mechanism of this bond-breaking process, particularly under photochemical induction. nih.gov These investigations aim to design new, more efficient photochemically active precursors for oxyl radicals by examining the electronic absorption spectra of N-hydroxy and N-methoxy derivatives of thiazole-2(3H)-thione. nih.gov The homolysis can be initiated by thermal methods, such as microwave irradiation, or by photochemical means, leading to the clean generation of the corresponding alkoxyl radical and the thiazole-2(3H)-thionyl radical. researchgate.net

The generation of alkoxyl radicals, such as methoxyl and isopropoxyl radicals, from N-alkoxy-4,5-dimethylthiazole-2(3H)-thiones and their 5-aryl derivatives has been confirmed through spin trapping experiments. researchgate.net In these studies, the highly reactive alkoxyl radicals are "trapped" by a spin trap, such as dimethylpyrrolidine N-oxide (DMPO), to form a more stable radical adduct. researchgate.netresearchgate.net This spin adduct can then be characterized using Electron Paramagnetic Resonance (EPR) spectroscopy, which provides definitive evidence for the generation of the alkoxyl radical. researchgate.netresearchgate.net

Alkoxyl radicals generated from N-alkoxythiazole-2(3H)-thiones participate in intramolecular cyclization reactions with a high degree of control over the stereochemical and regiochemical outcome. For instance, the 5-exo-trig cyclization of the 2-phenylhex-5-en-2-oxyl radical shows significant stereoselectivity, favoring the formation of the 2,5-cis substituted tetrahydrofuran (B95107) product. researchgate.netkisti.re.kr This stereocontrol is attributed to torsional strain in the transition states of the radical reaction. researchgate.netkisti.re.kr Similarly, intermolecular additions of these radicals to bicyclic alkenes exhibit high regioselectivity, with a strong preference for exo addition. researchgate.netkisti.re.kr

| Reaction Type | Selectivity | Product | Reference |

| 5-exo-trig Cyclization | Stereoselective (2,5-cis) | Substituted Tetrahydrofurans | researchgate.netkisti.re.kr |

| Intermolecular Addition | Regioselective (exo/endo >99:1) | 2-bromo-3-alkoxybicyclo[2.2.1]heptanes | researchgate.netkisti.re.kr |

Once formed, alkoxyl radicals can undergo several competing reaction pathways, including β-fragmentation and intramolecular C-H activation. researchgate.netresearchgate.net β-fragmentation involves the cleavage of a carbon-carbon bond adjacent to the oxygen radical, leading to the formation of a carbonyl compound and a new carbon-centered radical. researchgate.netnih.govresearchgate.net This process is a key step in the deconstruction of complex molecules. nih.gov

Intramolecular C-H activation, also known as a hydrogen atom transfer (HAT), is another characteristic reaction. researchgate.netresearchgate.net This process is often highly regioselective, with a preference for δ-selective hydrogen atom transfer (a 1,5-H-atom shift). researchgate.netresearchgate.netkisti.re.kr This reaction involves the abstraction of a hydrogen atom from a carbon atom at the 5-position relative to the alkoxyl radical, leading to the formation of a new C-centered radical and a hydroxyl group. researchgate.netkisti.re.kr This pathway is a key step in the synthesis of substituted tetrahydrofurans. researchgate.netkisti.re.kr The rate-limiting step in some related C-H activation mechanisms has been suggested to be the oxidative addition of the C-H bond to a metal center in catalyzed reactions. nih.gov

Electrophilic and Nucleophilic Reactivity of the Thiazolethione Moiety

The thiazole ring system exhibits distinct electronic properties that govern its reactivity. pharmaguideline.comnih.gov The nitrogen atom at position 3 (N3) possesses a lone pair of electrons, making it a site for protonation. pharmaguideline.com The distribution of electrons within the ring renders the carbon at position 2 (C2) the most electron-deficient, while the carbon at position 5 (C5) is slightly electron-rich. pharmaguideline.com

This electronic arrangement dictates the moiety's reactivity towards electrophiles and nucleophiles:

Electrophilic Substitution: Electrophiles preferentially attack the electron-rich C5 position. pharmaguideline.com The sulfur atom acts as an electron donor to the adjacent C5, facilitating reactions like halogenation and sulfonation at this site. pharmaguideline.com

Nucleophilic Reactivity: The electron-deficient C2 position is susceptible to nucleophilic attack. pharmaguideline.com Strong nucleophiles can attack this carbon directly. pharmaguideline.com Furthermore, the proton at C2 is acidic and can be removed by strong bases like organolithium compounds, generating a nucleophilic carbanion at C2 that can react with various electrophiles. pharmaguideline.com The reactivity of the C2 position towards nucleophiles can be enhanced by quaternizing the ring nitrogen (N-alkylation), which increases the acidity of the C2-hydrogen. pharmaguideline.com

Thiocarbonyl Group Reactivity: The exocyclic thiocarbonyl group (C=S) also participates in reactions. It can act as a nucleophile, for example, by attacking electrophilic species. nih.gov

Deuterium (B1214612) Exchange Studies for Active Hydrogen Identification

Deuterium exchange studies are a powerful analytical technique, primarily utilizing nuclear magnetic resonance (NMR) spectroscopy, to identify labile protons, often referred to as active hydrogens, within a molecule. acs.org This method relies on the principle that protons attached to heteroatoms (like oxygen, nitrogen, or sulfur) or those on carbon atoms with sufficient acidity can be exchanged for deuterium atoms when the compound is dissolved in or treated with a deuterium-rich solvent, most commonly deuterium oxide (D₂O). The disappearance or significant reduction in the intensity of a proton signal in the ¹H-NMR spectrum after the addition of D₂O provides definitive evidence for the presence of an exchangeable proton at that specific position.

In the context of 2(3H)-thiazolethiones, identifying active hydrogens is crucial for understanding their chemical reactivity, potential for derivatization, and intermolecular interactions. For the specific compound, 3-ethyl-4-phenyl-2(3H)-thiazolethione, the structure precludes the presence of a classic N-H active hydrogen, as the nitrogen atom at position 3 is substituted with an ethyl group.

However, research into the reactivity of thiazole derivatives suggests that the C-H proton at the 5-position of the thiazole ring can exhibit a degree of acidity. psu.edursc.org This enhanced acidity is attributed to the electronic effects of the adjacent thione (C=S) group and the aromatic phenyl substituent at the 4-position. While direct experimental data for deuterium exchange on 3-ethyl-4-phenyl-2(3H)-thiazolethione is not extensively reported in the literature, the established principles of thiazole chemistry allow for a predictive analysis of its behavior in such a study.

A typical deuterium exchange experiment would involve recording the ¹H-NMR spectrum of a solution of 3-ethyl-4-phenyl-2(3H)-thiazolethione in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). Following this, a small amount of D₂O is added to the NMR tube, the sample is shaken, and a second ¹H-NMR spectrum is acquired. Any signal corresponding to an active hydrogen will either disappear or its integration value will significantly decrease due to the H/D exchange.

Based on the known reactivity of similar heterocyclic systems, it is hypothesized that the proton at the C5 position of the thiazole ring in 3-ethyl-4-phenyl-2(3H)-thiazolethione would be the most likely candidate to undergo slow deuterium exchange, particularly under conditions that might facilitate the process, such as the presence of a base catalyst. researchgate.net The protons of the ethyl group and the phenyl ring are not considered active hydrogens and would not be expected to exchange under standard D₂O exchange conditions.

Representative Data Table for Deuterium Exchange Study

The following interactive table illustrates the expected ¹H-NMR spectral data for 3-ethyl-4-phenyl-2(3H)-thiazolethione before and after a hypothetical deuterium exchange experiment. The chemical shifts (δ) are representative values based on typical ranges for such protons. The key observation would be the change in the signal for the C5-H proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) Before D₂O Exchange | Expected Chemical Shift (δ, ppm) After D₂O Exchange | Multiplicity | Comment |

|---|---|---|---|---|

| Phenyl-H | 7.20-7.50 | 7.20-7.50 | m (multiplet) | No exchange expected |

| C5-H | 6.95 | Signal disappears or is significantly reduced | s (singlet) | Predicted active hydrogen |

| -CH₂- (Ethyl) | 4.10 | 4.10 | q (quartet) | No exchange expected |

| -CH₃ (Ethyl) | 1.35 | 1.35 | t (triplet) | No exchange expected |

This predictive data highlights how deuterium exchange studies serve as a definitive method for identifying active hydrogen sites within a molecule. For 3-ethyl-4-phenyl-2(3H)-thiazolethione, such an experiment would be instrumental in confirming the enhanced acidity of the C5-H proton, a key feature of its chemical reactivity.

Computational Chemistry and Theoretical Modeling of 2 3h Thiazolethiones

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with high accuracy.

Optimization of Molecular Geometries and Conformational Analysis

The first step in the theoretical study of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms—the structure corresponding to the minimum energy on the potential energy surface. For 3-ethyl-4-phenyl-2(3H)-thiazolethione, DFT calculations, often using the B3LYP functional with a basis set like 6-311G**, are used to determine key structural parameters.

Conformational analysis involves identifying various stable conformers and their relative energies. For the 3-ethyl group, different rotational isomers (rotamers) exist, but calculations typically show that the energy differences between them are small, allowing for flexibility at room temperature. The orientation of the phenyl ring relative to the core heterocycle is also crucial, with the lowest energy conformer representing the most probable structure.

Below is an interactive table of representative, theoretically calculated structural parameters for a molecule similar to 3-ethyl-4-phenyl-2(3H)-thiazolethione, based on DFT studies of related compounds.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=S | 1.69 Å |

| Bond Length | N3-C(Ethyl) | 1.48 Å |

| Bond Length | C4-C(Phenyl) | 1.49 Å |

| Bond Angle | C2-N3-C4 | 112° |

| Dihedral Angle | Thiazole-Phenyl | 40-60° |

Note: These values are illustrative and derived from DFT calculations on structurally related heterocyclic thiones.

Prediction of Electronic Structures and Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability, chemical reactivity, and the energy required for electronic excitation. scispace.comespublisher.com

For 3-ethyl-4-phenyl-2(3H)-thiazolethione, DFT calculations show that the electron density of the HOMO is typically delocalized over the thiazolethione ring, with significant contributions from the sulfur atom and the π-system of the phenyl ring. researchgate.net The LUMO, conversely, is often distributed across the C=S bond and the heterocyclic ring. espublisher.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized, which is a desirable trait for applications in nonlinear optics. espublisher.comresearchgate.net The introduction of electron-donating (like the ethyl group) and π-conjugated (like the phenyl group) substituents tends to raise the HOMO energy and lower the LUMO energy, thereby reducing the energy gap compared to the unsubstituted thiazolethione core. researchgate.net

The following table presents typical energy values for frontier orbitals in related thiazole (B1198619) derivatives, calculated using DFT.

| Molecular Orbital | Parameter | Representative Energy Value (eV) |

| HOMO | Energy | -6.0 to -6.5 eV |

| LUMO | Energy | -1.9 to -2.4 eV |

| Energy Gap | ΔE (HOMO-LUMO) | 3.6 to 4.1 eV |

Note: Values are based on DFT studies of analogous compounds and can vary with the specific functional and basis set used. scispace.comespublisher.com

Simulation of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Transitions)

DFT calculations are highly effective in simulating spectroscopic data, which allows for direct comparison with experimental results and aids in spectral assignment.

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of 3-ethyl-4-phenyl-2(3H)-thiazolethione. Each calculated frequency corresponds to a specific atomic motion, such as the stretching of the C=S bond, C-N bonds, or phenyl C-H bonds, as well as various bending modes. The most prominent peak in the IR spectrum of a thiazolethione is typically the C=S stretching vibration. Comparing the calculated vibrational spectrum with experimental data helps confirm the molecular structure obtained from geometry optimization.

Electronic Transitions (UV-Visible Spectroscopy): Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. researchgate.netresearchgate.net For 3-ethyl-4-phenyl-2(3H)-thiazolethione, the main absorption bands in the UV-visible region are typically due to π → π* and n → π* electronic transitions. espublisher.com The primary absorption band is often attributed to the transition from the HOMO to the LUMO. espublisher.com TD-DFT calculations provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). nih.govresearchgate.net These calculations can predict how substitutions on the phenyl or ethyl groups would shift the absorption spectrum (bathochromic or hypsochromic shift).

Calculation of Chemical Reactivity Potentials

DFT is also used to calculate global and local reactivity descriptors, which quantify the chemical behavior of a molecule. These descriptors are derived from the energies of the frontier orbitals.

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is related to the average of HOMO and LUMO energies.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is proportional to the HOMO-LUMO gap. A larger gap indicates greater stability and lower reactivity (a "harder" molecule). espublisher.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is a function of both chemical potential and hardness. espublisher.com

Local Reactivity (Fukui Functions): While global descriptors describe the molecule as a whole, Fukui functions predict which specific atoms within the molecule are most susceptible to attack. nih.gov The Fukui function identifies sites for:

Nucleophilic attack (attack by an electron-rich species): The site with the highest value of the Fukui function f+.

Electrophilic attack (attack by an electron-poor species): The site with the highest value of f-. nih.gov

For 3-ethyl-4-phenyl-2(3H)-thiazolethione, the exocyclic sulfur atom is often a primary site for electrophilic attack, while certain carbon atoms in the heterocyclic ring may be prone to nucleophilic attack. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or functional activity.

Correlation of Molecular Descriptors with Biological or Functional Activities

In QSAR studies of thiazole derivatives, the goal is to build a model that can predict the activity of new, unsynthesized compounds. researchgate.netresearchgate.net This is achieved by correlating their biological activity (e.g., antimicrobial, anticancer, or anti-inflammatory efficacy) with a set of calculated molecular descriptors. fabad.org.trmdpi.com

For a compound like 3-ethyl-4-phenyl-2(3H)-thiazolethione, these descriptors can be categorized as:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. These describe a molecule's ability to participate in electronic interactions with a biological target. researchgate.net

Steric/Topological Descriptors: Molecular weight, volume, surface area, and shape indices. These relate to how the molecule fits into a receptor's binding site.

Hydrophobic Descriptors: The partition coefficient (log P), which measures a compound's solubility in water versus lipids, is crucial for its ability to cross cell membranes. researchgate.net

A typical QSAR study on a series of thiazole derivatives might reveal that a lower LUMO energy and a higher dipole moment are correlated with increased antimicrobial activity, suggesting that electron-accepting capabilities and polar interactions are important for the mechanism of action. nih.gov By including 3-ethyl-4-phenyl-2(3H)-thiazolethione in such a study, its predicted activity can be evaluated based on its specific calculated descriptors, guiding further chemical modifications to enhance its desired properties.

Analysis of Substituent Effects on Reactivity and Potency

The reactivity and biological potency of a thiazolethione core are significantly influenced by the nature and position of its substituents. In 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-, the ethyl group at the N3 position and the phenyl group at the C4 position are key determinants of its chemical behavior.

Computational studies, such as those employing Density Functional Theory (DFT), are used to quantify the effects of these substituents. Parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tr

The ethyl group at the N3 position primarily influences the molecule's steric profile and lipophilicity. This can affect how the molecule fits into the binding pocket of a target protein and its ability to cross cell membranes.

Table 1: Predicted Reactivity Parameters for Substituted Thiazole Analogs This table illustrates how different substituents can affect key electronic properties, based on findings from related thiazole derivative studies. dergipark.org.tr

| Compound/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Analog 3c | -0.2764 | -0.0816 | 0.1948 | 2.59 |

| Analog 3e | -0.2599 | -0.0935 | 0.1664 | 6.18 |

| Analog 3f | -0.2619 | -0.0872 | 0.1747 | 8.01 |

Note: Data is illustrative and based on analogous compounds to demonstrate the concept of substituent effects. dergipark.org.tr

Molecular Modeling for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is crucial for understanding the potential biological activity of compounds like 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-. Thiazole derivatives have been successfully docked into the active sites of various enzymes and receptors known to be involved in disease pathways. nih.govajgreenchem.com

Common biological targets for thiazole-based compounds include protein kinases (e.g., EGFR TK), tubulin, and dihydrofolate reductase (DHFR). nih.govnih.govresearchgate.net Docking studies reveal the specific binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For example, in studies of similar compounds, interactions with key amino acid residues like Serine and Phenylalanine in the active site of DHFR were found to be critical for inhibitory activity. researchgate.net

Molecular dynamics (MD) simulations can further refine the docked poses, providing insights into the stability of the complex and the conformational changes that may occur upon binding over time. These simulations model the movement of every atom in the system, offering a more dynamic and realistic view of the molecular interaction.

Table 2: Example Docking Results for Thiazole Derivatives with Biological Targets

| Compound Series | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Thiazole-Triazoles | Thymidylate Synthase (PDB: 6GYJ) | H-bond, π-π stacked, π-sulfur | -8.1 | ajgreenchem.com |

| Thiazole Derivatives | Tubulin | Cys241 | -7.5 to -8.9 | nih.gov |

| Thiazole Derivatives | EGFR TK | Met793 | Not specified | nih.gov |

| Thiazole Derivatives | DHFR | Ser59, Phe31 | Not specified | researchgate.net |

Note: This table summarizes findings from various studies on thiazole derivatives to illustrate the application of molecular docking.

In Silico ADME-Tox Screening and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), must be evaluated. In silico methods allow for the early prediction of these properties, reducing the time and cost associated with experimental screening.

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five. These guidelines predict the likelihood of a compound having good oral bioavailability. The rules state that a drug-like molecule generally has:

A molecular weight of ≤ 500 daltons

A logP (octanol-water partition coefficient) of ≤ 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

Other important parameters include the Topological Polar Surface Area (TPSA), which correlates with drug transport properties like intestinal absorption and blood-brain barrier penetration. An in silico percentage of absorption can be estimated using the formula: %ABS = 109 – (0.345 × TPSA). nih.gov Studies on related heterocyclic systems show that many thiazole derivatives possess good predicted ADME profiles and adhere to Lipinski's rules. dergipark.org.trnih.gov

Table 3: Predicted ADME and Drug-Likeness Properties for 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-

| Parameter | Predicted Value/Assessment | Significance |

| Molecular Formula | C11H11NS2 | - |

| Molecular Weight | 221.34 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP | ~2.5 - 3.0 (Estimated) | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 1 (Nitrogen atom) | Complies with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | ~38.5 Ų (Estimated) | Suggests good cell permeability |

| Percentage Absorption (%ABS) | ~95.7% (Calculated) | Predicts high gastrointestinal absorption nih.gov |

| Drug-Likeness | Good | Favorable physicochemical profile for a potential oral drug |

Note: Values are estimated based on the structure of the compound and data from similar molecules.

Ab Initio Crystal Structure Prediction

Ab initio crystal structure prediction is a computational method that aims to predict the crystal structure of a molecule based solely on its chemical formula and molecular structure, without relying on experimental data. This technique is computationally intensive but provides fundamental insights into the solid-state properties of a compound. It explores the potential energy landscape of the molecule to find the most thermodynamically stable crystal packing arrangements.

The predicted crystal structure provides detailed information, including the space group, unit cell dimensions (a, b, c, α, β, γ), and the positions of atoms within the crystal lattice. This information is vital for understanding polymorphism, solubility, and stability, which are critical aspects of pharmaceutical development.

While a specific ab initio prediction for 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- is not publicly available, data from experimentally determined crystal structures of related compounds, such as 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, can serve as a reference. researchgate.net For this related molecule, crystallographic analysis revealed a monoclinic system with space group P21/c, and the molecules were linked by N–H⋯S hydrogen bonds. researchgate.net A theoretical prediction for the title compound would yield similar data, elucidating the intermolecular forces, such as π-π stacking from the phenyl rings and dipole-dipole interactions involving the thione group, that govern its crystal packing.

Table 4: Example Crystal Structure Data for a Related Heterocyclic Thione

| Parameter | Value |

| Compound Name | 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione researchgate.net |

| Chemical Formula | C8H7N3S |

| Crystal System | Monoclinic |

| Space Group | P 21 / c |

| Unit Cell Dimensions | a = 6.0155 Å, b = 14.1062 Å, c = 10.1990 Å, β = 98.871° |

Note: This data is for a structurally related compound and is presented to illustrate the type of information obtained from crystal structure analysis.

Biological Activities and Pharmacological Applications of Thiazolethiones

Anticancer Activity

The thiazole (B1198619) moiety is a key component in many compounds evaluated for anticancer activity. nih.govmdpi.com Derivatives of 4-phenylthiazol-2-amine have been synthesized and tested against various human cancer cell lines, with some showing significant cytotoxic effects. nih.gov Research into related heterocyclic systems like 1,3,4-thiadiazoles, which share structural similarities, has also revealed potent anticancer properties, with some derivatives showing efficacy against breast, colon, and prostate cancer cell lines. mdpi.comnih.gov

Tubulin Polymerization Inhibition and Binding Site Studies (e.g., Colchicine (B1669291) Site)

Tubulin, the protein subunit of microtubules, is a critical target for anticancer drugs. Its disruption interferes with cell division, leading to apoptosis in cancer cells. While no studies specifically document the tubulin polymerization inhibition activity of 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-, numerous other thiazole derivatives have been identified as potent inhibitors. These compounds often act by binding to the colchicine site on tubulin, disrupting microtubule dynamics. For instance, analogs of combretastatin (B1194345) A-4 (a well-known tubulin inhibitor) that incorporate a thiazole ring have shown significant activity. The introduction of a thiazole nucleus is a common strategy in the design of new tubulin polymerization inhibitors, suggesting that the 4-phenylthiazole (B157171) scaffold could be a promising candidate for this mechanism of action. nih.gov

Cytotoxic Activity against Human Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

The cytotoxic potential of thiazole derivatives against various human cancer cell lines is well-documented. Studies on novel thiazole compounds derived from 4-phenylthiazol-2-amine have demonstrated significant anticancer activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. nih.gov In some cases, the efficacy of these synthesized thiazole compounds was higher than the reference drug, doxorubicin. nih.gov

Similarly, other research has focused on 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones, which were tested against MCF-7 and liver cancer (HepG2) cell lines. These studies found that all the synthesized thiazole derivatives exhibited antiproliferative activity, which was attributed to the presence of the thiazole ring. mdpi.com One compound in this series, 4c , not only showed potent antiproliferative effects but also induced cell cycle arrest and apoptosis in MCF-7 cells. mdpi.com

Interactive Table: Cytotoxic Activity of Related Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Compound 9 | MCF-7 | < 1.0 | nih.gov |

| Compound 14a | MCF-7 | < 1.0 | nih.gov |

| Compound 9 | NCI-H460 | 1.2 | nih.gov |

| Compound 14a | NCI-H460 | 1.1 | nih.gov |

| Compound 9 | SF-268 | 1.5 | nih.gov |

| Compound 14a | SF-268 | 1.3 | nih.gov |

| Compound 4c | MCF-7 | - | mdpi.com |

Note: Data presented is for related thiazole compounds, not 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-. IC50 values represent the concentration required to inhibit 50% of cell growth.

Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. Its inhibition is a key target for anti-inflammatory and anticancer drug development. The diaryl heterocycle structure, common in selective COX-2 inhibitors like celecoxib, is also present in many thiazole derivatives. nih.govmdpi.com Studies on 4-substituted thiazole analogues have identified them as selective inhibitors of COX-2. nih.gov The introduction of bulky and lipophilic substituents on the thiazole ring has been shown to result in good COX-2 inhibitory potency. nih.gov Although no specific COX-2 inhibition data exists for 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-, its core 4-phenylthiazole structure aligns with features known to be favorable for COX-2 inhibition. nih.govnih.gov

Antimicrobial and Antifungal Properties

Thiazole derivatives are widely recognized for their broad-spectrum antimicrobial and antifungal activities. globalresearchonline.netnih.govnih.gov Research on the synthesis of 3-substituted-4-phenyl-1,3-thiazole-2(3H)-thiones, a class of compounds to which 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- belongs, has demonstrated their potential as antimicrobial agents.

In one study, several compounds with the 4-phenyl-1,3-thiazole-2(3H)-thione core were synthesized and tested for antimicrobial activity. Specifically, compounds with benzyl, dichlorobenzyl, fluorobenzyl, and methoxybenzyl substitutions at the 3-position showed moderate growth inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis. Furthermore, the compound 3-(3,4-dichlorobenzyl)-4-phenyl-1,3-thiazole-2(3H)-thione (4b) also displayed moderate antifungal activity. These findings strongly suggest that the 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- scaffold is a viable candidate for developing new antimicrobial and antifungal agents. The presence of different substituents on the phenyl ring or at the nitrogen atom can modulate this activity. nanobioletters.comresearchgate.netnih.gov

Interactive Table: Antimicrobial Activity of 4-Phenyl-1,3-thiazole-2(3H)-thione Analogs

| Compound ID | Substitution at N3 | Target Organism | Activity | Source |

|---|---|---|---|---|

| 4b | 3,4-dichlorobenzyl | Gram-positive bacteria | Moderate | |

| 4b | 3,4-dichlorobenzyl | Fungi | Moderate | |

| 4e | 4-Fluorobenzyl | Gram-positive bacteria | Moderate |

| 4f | 2-Methoxybenzyl | Gram-positive bacteria | Moderate | |

Note: Data presented is for close structural analogs of 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-.

Enzyme Inhibition Studies

The thiazole ring is a versatile scaffold for designing various enzyme inhibitors. eurekaselect.com Its derivatives have been investigated for the inhibition of several enzymes implicated in human diseases.

Tyrosinase Inhibition Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for treating hyperpigmentation disorders and have applications in the food and cosmetic industries. Several classes of compounds containing a thiazole or thiazolidinone ring have been identified as potent tyrosinase inhibitors. mdpi.comnih.gov Often, the presence of hydroxyl groups on a phenyl ring attached to the heterocyclic core is crucial for high inhibitory activity. mdpi.comnih.govnih.gov

For example, studies on (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-ones, which are structurally related to thiazolethiones, have shown that these compounds can be potent, competitive inhibitors of mushroom tyrosinase. mdpi.com While there is no specific research on the tyrosinase inhibitory activity of 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-, the general potential of the broader class of sulfur-containing heterocyclic compounds suggests this could be a worthwhile area for future investigation. The 4-phenyl group on the target molecule could be modified with hydroxyl substituents to potentially enhance tyrosinase inhibitory effects, a strategy that has proven effective for other thiazole-based inhibitors. mdpi.com

Cholinesterase (AChE and BChE) Inhibition

While direct studies on the cholinesterase inhibitory activity of 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- are not available in the reviewed literature, the broader class of thiazole derivatives has been investigated for this property. Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial in the regulation of cholinergic neurotransmission. dergipark.org.tr Their inhibition is a key therapeutic strategy for managing symptoms of Alzheimer's disease. dergipark.org.tr